Cas no 4100-14-5 (Ethyl 1,2,3-thiadiazole-5-carboxylate)
Ethyl 1,2,3-thiadiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 1,2,3-thiadiazole-5-carboxylate
- 1-(1,2,3-thiadiazol-5-yl)butan-1-one
- ethyl thiadiazole-5-carboxylate
- 1,2,3-Thiadiazole-5-carboxylic acid ethyl ester
- 1,2,3-Thiadiazole-5-carboxylic acid, ethyl ester
- [1,2,3]thiadiazole-5-carboxylic acid ethyl ester
- IVZZCUPPIUETNY-UHFFFAOYSA-N
- 5606AB
- SBB087298
- NE40418
- 5-thiadiazolecarboxylic acid ethyl ester
- AK112966
- ST2412859
- A825384
- Ethyl 1 pound not2 pound not3-thiadiazole-5-carboxylate
- CS-0151698
- SCHEMBL3031693
- EN300-181116
- DS-2770
- F17063
- 4100-14-5
- DTXCID30116486
- EINECS 223-866-3
- DB-336492
- DTXSID90193995
- NS00048151
- SY103954
- AKOS006280721
- MFCD00971933
- ETHYL1,2,3-THIADIAZOLE-5-CARBOXYLATE
-
- MDL: MFCD00971933
- Inchi: 1S/C5H6N2O2S/c1-2-9-5(8)4-3-6-7-10-4/h3H,2H2,1H3
- InChI Key: IVZZCUPPIUETNY-UHFFFAOYSA-N
- SMILES: S1C(=CN=N1)C(=O)OCC
Computed Properties
- Exact Mass: 158.01508
- Monoisotopic Mass: 158.01499861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.3
- XLogP3: 1
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.3±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 231.1°C at 760 mmHg
- Flash Point: 93.6±25.1 °C
- Refractive Index: 1.533
- PSA: 52.08
- Vapor Pressure: 0.1±0.5 mmHg at 25°C
Ethyl 1,2,3-thiadiazole-5-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H302 (66.67%) H315 (100%) H319 (100%)
- Storage Condition:Sealed in dry,Room Temperature
Ethyl 1,2,3-thiadiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E839551-100mg |
Ethyl 1,2,3-thiadiazole-5-carboxylate |
4100-14-5 | 97% | 100mg |
844.20 | 2021-05-17 | |
| TRC | E927548-10mg |
Ethyl 1,2,3-thiadiazole-5-carboxylate |
4100-14-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E927548-50mg |
Ethyl 1,2,3-thiadiazole-5-carboxylate |
4100-14-5 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E927548-100mg |
Ethyl 1,2,3-thiadiazole-5-carboxylate |
4100-14-5 | 100mg |
$ 135.00 | 2022-06-05 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40663-0.1g |
Ethyl 1,2,3-thiadiazole-5-carboxylate |
4100-14-5 | 97% | 0.1g |
240.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40663-0.25g |
Ethyl 1,2,3-thiadiazole-5-carboxylate |
4100-14-5 | 97% | 0.25g |
480.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40663-1g |
Ethyl 1,2,3-thiadiazole-5-carboxylate |
4100-14-5 | 97% | 1g |
1225.00 | 2021-06-01 | |
| Alichem | A059007281-250mg |
Ethyl 1,2,3-thiadiazole-5-carboxylate |
4100-14-5 | 97% | 250mg |
$156.96 | 2023-09-02 | |
| Alichem | A059007281-1g |
Ethyl 1,2,3-thiadiazole-5-carboxylate |
4100-14-5 | 97% | 1g |
$378.00 | 2023-09-02 | |
| Alichem | A059007281-5g |
Ethyl 1,2,3-thiadiazole-5-carboxylate |
4100-14-5 | 97% | 5g |
$999.60 | 2023-09-02 |
Ethyl 1,2,3-thiadiazole-5-carboxylate Suppliers
Ethyl 1,2,3-thiadiazole-5-carboxylate Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Additional information on Ethyl 1,2,3-thiadiazole-5-carboxylate
Ethyl 1,2,3-thiadiazole-5-carboxylate (CAS No. 4100-14-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 1,2,3-thiadiazole-5-carboxylate (CAS No. 4100-14-5) is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and broad range of applications. This compound belongs to the thiadiazole family, which is characterized by a sulfur-containing ring system that contributes to its remarkable chemical reactivity and biological activity. The presence of both carbonyl and ester functional groups in its molecular structure makes it an invaluable intermediate in the synthesis of various pharmacologically active molecules.
The Ethyl 1,2,3-thiadiazole-5-carboxylate molecule consists of a central thiadiazole ring fused with an ethyl ester group at the 5-position and a carboxyl group at the 2-position. This configuration allows for diverse chemical modifications, making it a preferred building block in the development of novel therapeutic agents. The compound's stability under various reaction conditions further enhances its utility in synthetic chemistry, enabling researchers to explore complex molecular architectures with relative ease.
In recent years, there has been a surge in research focused on thiadiazole derivatives due to their demonstrated efficacy in treating a wide array of diseases. Studies have shown that compounds incorporating the thiadiazole scaffold exhibit potent antimicrobial, anti-inflammatory, and anticancer properties. The Ethyl 1,2,3-thiadiazole-5-carboxylate (CAS No. 4100-14-5) serves as a critical precursor in the synthesis of these derivatives, facilitating the development of next-generation pharmaceuticals.
One of the most compelling aspects of Ethyl 1,2,3-thiadiazole-5-carboxylate is its role in the synthesis of kinase inhibitors, which are increasingly being used to target various forms of cancer. Kinase enzymes play a crucial role in cell signaling pathways, and their dysregulation is often associated with tumorigenesis. By designing thiadiazole-based inhibitors that specifically interact with these enzymes, researchers have been able to develop highly selective therapeutic agents. The ethyl ester functionality in Ethyl 1,2,3-thiadiazole-5-carboxylate provides a handle for further derivatization, allowing chemists to fine-tune the pharmacokinetic properties of their inhibitors.
The pharmaceutical industry has also leveraged the versatility of Ethyl 1,2,3-thiadiazole-5-carboxylate (CAS No. 4100-14-5) in the development of antiviral drugs. Recent advancements in medicinal chemistry have highlighted the potential of thiadiazole derivatives as inhibitors of viral proteases and polymerases. These enzymes are essential for viral replication and are therefore prime targets for antiviral therapy. The ability to modify the thiadiazole core through reactions such as ester hydrolysis or amidation allows for the creation of compounds with enhanced binding affinity and improved metabolic stability.
In addition to its applications in oncology and virology, Ethyl 1,2,3-thiadiazole-5-carboxylate has found utility in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and cardiovascular diseases. Thiadiazole derivatives have been shown to modulate inflammatory pathways by inhibiting key mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of Ethyl 1,2,3-thiadiazole-5-carboxylate enable it to serve as a scaffold for designing molecules that can selectively inhibit these enzymes without causing significant side effects.
The synthetic methodologies employed in the preparation of Ethyl 1,2,3-thiadiazole-5-carboxylate are also worth mentioning. Traditional synthetic routes often involve multi-step sequences that require careful optimization to ensure high yields and purity. However, recent innovations in catalytic chemistry have enabled more efficient synthetic strategies. For instance, transition metal-catalyzed cross-coupling reactions have been successfully applied to construct the thiadiazole ring system from simpler precursors. These advances not only streamline the synthesis but also reduce costs associated with producing large quantities of the compound for industrial applications.
The future prospects for Ethyl 1,2,3-thiadiazole-5-carboxylate (CAS No. 4100-14-5) are promising given its broad applicability across multiple therapeutic areas. As research continues to uncover new biological activities associated with thiadiazole derivatives, demand for this intermediate is expected to grow exponentially. Furthermore, advancements in computational chemistry and artificial intelligence are likely to accelerate the discovery process by predicting novel derivatives with enhanced pharmacological properties.
In conclusion, Ethyl 1,,2,,,3--thiadiazole-,5--carboxylate(CAS No..4100--14--5) represents a cornerstone compound in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents targeting various diseases.
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